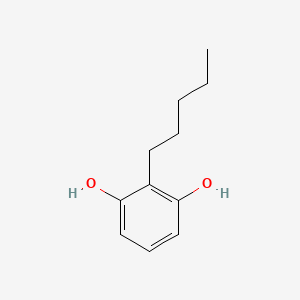

2-Pentylbenzene-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13331-21-0 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-pentylbenzene-1,3-diol |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-6-9-10(12)7-5-8-11(9)13/h5,7-8,12-13H,2-4,6H2,1H3 |

InChI Key |

NNMJZXNLJQLBPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C=CC=C1O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Pentylbenzene-1,3-diol (Olivetol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Pentylbenzene-1,3-diol, a key intermediate in the production of cannabinoids. Commonly known as Olivetol or 5-Pentylresorcinol, this resorcinol derivative is of significant interest in the pharmaceutical and chemical industries. This document details its chemical and physical properties, provides step-by-step synthetic protocols, and outlines its biosynthetic pathway.

Compound Characterization

A thorough characterization of this compound is crucial for its identification and quality control in research and manufacturing. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-Pentylbenzene-1,3-diol | [1] |

| Synonyms | Olivetol, 5-Pentylresorcinol, 5-n-Amylresorcinol | [2] |

| CAS Number | 500-66-3 | [3] |

| Molecular Formula | C₁₁H₁₆O₂ | [3] |

| Molecular Weight | 180.24 g/mol | [3] |

| Appearance | Off-white crystals or olive to light purple waxy solid. | [1] |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | 164-166 °C at 5 mmHg | [2] |

| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | [3][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized this compound.

| Technique | Data |

| ¹H NMR | Spectral data available.[1] |

| ¹³C NMR | Spectral data available.[1][5] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 180.[1] |

| Infrared (IR) Spectroscopy | Spectral data available.[6] |

Synthesis of this compound

Both chemical and biosynthetic methods can be employed for the synthesis of this compound. The choice of method depends on factors such as desired scale, purity requirements, and available resources.

Chemical Synthesis Workflow

A common and versatile method for the chemical synthesis of this compound involves the acylation of a protected resorcinol derivative, followed by reduction and deprotection. The following diagram illustrates a typical synthetic workflow.

References

An In-depth Technical Guide to 5-Pentylbenzene-1,3-diol (Olivetol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 5-pentylbenzene-1,3-diol, a resorcinol derivative commonly known as Olivetol. While the initial topic specified 2-pentylbenzene-1,3-diol, extensive database searches indicate that this is not a commonly referenced isomer. Therefore, this guide focuses on the well-characterized and biologically significant 5-pentyl isomer, which is a key precursor in the biosynthesis of cannabinoids and a subject of interest in medicinal chemistry.

Chemical and Physical Properties

Olivetol is a naturally occurring organic compound found in certain lichens and is a key precursor in the synthesis of tetrahydrocannabinol (THC). Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of 5-Pentylbenzene-1,3-diol

| Property | Value | Source |

| CAS Number | 500-66-3 | [1][2] |

| Molecular Formula | C₁₁H₁₆O₂ | [1][2] |

| Molecular Weight | 180.24 g/mol | [1] |

| IUPAC Name | 5-pentylbenzene-1,3-diol | [1] |

| Appearance | Off-white crystals or olive to light purple waxy solid | [1] |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | 313.259 °C at 760 mmHg | [3] |

| Solubility | DMF: 30 mg/mL, Ethanol: 30 mg/mL, DMSO: 5 mg/mL, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/mL | [2] |

| Density | 1.069 g/cm³ | [3] |

| Flash Point | 113 °C | [3] |

Table 2: Predicted Physical Properties of 5-Pentylbenzene-1,3-diol

| Property | Value | Source |

| LogP | 3.6 | ChemAxon |

| pKa (strongest acidic) | 9.44 | ChemAxon |

| Physiological Charge | 0 | ChemAxon |

| Hydrogen Acceptor Count | 2 | ChemAxon |

| Hydrogen Donor Count | 2 | ChemAxon |

| Polar Surface Area | 40.46 Ų | ChemAxon |

| Rotatable Bond Count | 4 | ChemAxon |

| Refractivity | 53.5 m³·mol⁻¹ | ChemAxon |

| Polarizability | 20.7 ų | ChemAxon |

Experimental Protocols

The synthesis of 5-pentylbenzene-1,3-diol can be achieved through a multi-step process, typically involving a Friedel-Crafts acylation followed by a Clemmensen reduction.

Synthesis Workflow

Detailed Methodologies

Step 1: Friedel-Crafts Acylation of Resorcinol

This reaction introduces the five-carbon acyl group to the resorcinol ring.

-

Materials: Resorcinol, valeryl chloride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid (HCl), ice.

-

Procedure:

-

A solution of resorcinol in nitrobenzene is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.

-

Valeryl chloride is then added dropwise to the mixture, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion.

-

The reaction is quenched by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

-

The resulting mixture is then subjected to steam distillation to remove the nitrobenzene solvent.

-

The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(2,4-dihydroxyphenyl)pentan-1-one.[4][5][6][7]

-

Step 2: Clemmensen Reduction of 1-(2,4-dihydroxyphenyl)pentan-1-one

This step reduces the ketone functional group to a methylene group, forming the pentyl chain.[8][9][10]

-

Materials: 1-(2,4-dihydroxyphenyl)pentan-1-one, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.

-

Procedure:

-

Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride.

-

The 1-(2,4-dihydroxyphenyl)pentan-1-one, amalgamated zinc, concentrated HCl, and toluene are placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reflux period.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

The aqueous layer is separated and extracted with toluene.

-

The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 5-pentylbenzene-1,3-diol.

-

Step 3: Purification

The crude product is purified by column chromatography on silica gel followed by crystallization.

-

Materials: Crude 5-pentylbenzene-1,3-diol, silica gel, and a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Procedure:

-

The crude product is dissolved in a minimum amount of the eluent and adsorbed onto a small amount of silica gel.

-

The adsorbed material is loaded onto a silica gel column packed with the initial eluent.

-

The column is eluted with a gradient of increasing polarity.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent system (e.g., hexane) to yield pure 5-pentylbenzene-1,3-diol as crystals.[11]

-

Spectral Data

Table 3: Spectral Data for 5-Pentylbenzene-1,3-diol

| Technique | Key Features and Assignments |

| ¹H NMR | δ (ppm): 6.25 (s, 2H, Ar-H), 6.17 (s, 1H, Ar-H), 2.36 (t, 2H, Ar-CH₂), 1.46 (m, 2H, CH₂), 1.25 (m, 4H, (CH₂)₂), 0.83 (t, 3H, CH₃)[12] |

| ¹³C NMR | Characteristic aromatic signals between 100-160 ppm and aliphatic signals between 10-40 ppm. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 180. Key fragments may arise from benzylic cleavage.[13][14] |

| Infrared (IR) | Broad O-H stretching band around 3300-3500 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.[1] |

Biological Activity and Signaling Pathways

Olivetol and its derivatives are known to interact with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2.[15][16] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like THC, initiate a signaling cascade that modulates neurotransmitter release.

Olivetol has been shown to act as a competitive inhibitor at CB1 and CB2 receptors.[15][16] This means it can bind to the receptors but does not activate them, thereby blocking the effects of agonists. Some studies also suggest that certain synthetic derivatives of olivetol can act as partial agonists at CB1 receptors and neutral antagonists at CB2 receptors.[17][18]

Cannabinoid Receptor Signaling Pathway

The diagram illustrates that when an agonist like THC binds to and activates CB1/CB2 receptors, it leads to the activation of the inhibitory G-protein (Gαi). This, in turn, inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) from ATP. Lower cAMP levels lead to decreased activation of Protein Kinase A (PKA), which subsequently affects the phosphorylation of transcription factors like CREB, ultimately modulating gene transcription and cellular responses. Olivetol, by acting as an antagonist, can prevent this cascade from being initiated by agonists.[15][16][17][18]

Conclusion

5-Pentylbenzene-1,3-diol (Olivetol) is a significant natural product with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its biological activity, particularly its interaction with cannabinoid receptors, makes it a molecule of high interest for researchers in pharmacology and drug development. This guide provides a foundational understanding for further investigation and application of this versatile compound.

References

- 1. Olivetol | C11H16O2 | CID 10377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 5-Pentylbenzene-1,3-diol, CAS No. 500-66-3 - iChemical [ichemical.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. From Hemp to CBD Crystals: A Scaled-Up Procedure for the Selective Extraction, Isolation, and Purification of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Olivetol(500-66-3) 1H NMR spectrum [chemicalbook.com]

- 13. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20170143644A1 - Composition of Olivetol and Method of Use to Reduce or Inhibit the Effects of Tetrahydrocannabinol in the Human Body - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Pentylbenzene-1,3-diol: A Synthetic Resorcinol Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Pentylbenzene-1,3-diol, a member of the alkylresorcinol family, is a synthetic compound not yet identified from natural sources. Unlike its well-known naturally occurring isomer, 5-pentylbenzene-1,3-diol (olivetol), which is a key precursor in the biosynthesis of cannabinoids in Cannabis sativa and is also found in various lichens, the discovery of this compound is a result of chemical synthesis. This guide provides a comprehensive overview of the synthesis of this compound, places it in the context of its naturally occurring isomers, and discusses the known biological activities of the broader class of alkylresorcinols, for which it may share similar properties. This document serves as a foundational resource for researchers interested in the synthesis and potential applications of this and other synthetic alkylresorcinols.

Discovery and Natural Occurrence: A Tale of Isomers

The discovery of this compound is rooted in the realm of synthetic organic chemistry rather than the exploration of natural products. Extensive research on alkylated resorcinols has led to the isolation and characterization of a variety of these compounds from natural sources, including plants, fungi, and bacteria. However, to date, this compound has not been reported as a naturally occurring molecule.

The biosynthesis of the most common alkylresorcinols in plants is catalyzed by type III polyketide synthases. These enzymes typically facilitate the condensation of a fatty acyl-CoA starter unit with three molecules of malonyl-CoA, followed by a cyclization reaction that predominantly yields 5-alkylresorcinols. This enzymatic regioselectivity explains the prevalence of compounds like 5-pentylbenzene-1,3-diol (olivetol) in nature.

In contrast, the synthesis of the 2-pentyl isomer requires targeted chemical strategies that can direct the alkylation to the C2 position of the resorcinol ring.

Synthesis of this compound

While a singular, seminal paper on the "first synthesis" of this compound is not prominent in the scientific literature, its preparation can be achieved through established methodologies for the synthesis of 2-alkylresorcinols. A plausible and efficient synthetic route involves a multi-step process starting from 1,3-dimethoxybenzene.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general strategy for the synthesis of 2-alkylresorcinols, which can be adapted for the preparation of this compound.

Step 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

-

To a stirred solution of 1,3-dimethoxybenzene and pentanoyl chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of ice-cold water, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(2,4-dimethoxyphenyl)pentan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction

The carbonyl group of the resulting ketone is reduced to a methylene group.

-

Clemmensen Reduction: The ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

The choice of reduction method depends on the presence of other functional groups in the molecule.

Step 3: Demethylation

The final step is the cleavage of the two methoxy groups to yield the free hydroxyl groups of the resorcinol. This is commonly achieved using a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane at low temperatures.

Synthetic Workflow

Biological Activities of Alkylresorcinols

While specific biological data for this compound is scarce, the broader class of alkylresorcinols has been the subject of numerous studies, revealing a wide range of biological activities. It is plausible that the 2-pentyl isomer may exhibit similar properties.

Table 1: Summary of Reported Biological Activities of Alkylresorcinols

| Biological Activity | Description | Key Findings |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Effective against Gram-positive bacteria by disrupting cell membranes. Longer alkyl chains often correlate with higher activity. |

| Antioxidant | Scavenging of free radicals and protection against oxidative stress. | The phenolic hydroxyl groups are key to this activity. |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Activity has been observed against various cancer cell lines, including colon and prostate cancer. |

| Enzyme Inhibition | Inhibition of various enzymes, including tyrosinase and lipases. | Potential applications in cosmetics (skin lightening) and as anti-obesity agents. |

| Cytotoxicity | Toxic effects on cells. | Can exhibit cytotoxicity, which is a consideration for therapeutic applications. |

Signaling Pathways Potentially Modulated by Alkylresorcinols

The diverse biological effects of alkylresorcinols suggest their interaction with multiple cellular signaling pathways. For instance, their anticancer properties may be mediated through the modulation of pathways involved in cell cycle regulation, apoptosis, and inflammation.

Quantitative Data

As this compound is not a widely studied compound, there is a lack of specific quantitative data such as IC₅₀ values or pharmacokinetic parameters in the public domain. Research on this specific isomer would be required to generate such data. For context, Table 2 presents hypothetical ranges for biological activities based on data for other alkylresorcinols.

Table 2: Hypothetical Quantitative Biological Activity Data

| Assay | Target | Hypothetical IC₅₀/EC₅₀ (µM) |

| Antimicrobial | Bacillus subtilis | 10 - 100 |

| Antioxidant | DPPH radical scavenging | 50 - 200 |

| Anticancer | HCT-116 (colon cancer cell line) | 5 - 50 |

| Enzyme Inhibition | Mushroom Tyrosinase | 20 - 150 |

Note: These values are illustrative and based on the activities of other alkylresorcinols. Experimental validation is required for this compound.

Future Directions

The study of this compound presents several opportunities for future research:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical literature.

-

Biological Evaluation: A comprehensive biological screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes would elucidate its potential as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of 2-alkylresorcinols with varying alkyl chain lengths would provide valuable insights into the SAR for this class of compounds.

-

Comparative Studies: A direct comparison of the biological activities of this compound with its naturally occurring 5-pentyl isomer would provide a deeper understanding of the influence of the alkyl group's position on the resorcinol ring.

Conclusion

This compound is a synthetic isomer of the naturally occurring olivetol. While it has not been isolated from natural sources, its chemical synthesis is feasible through established methods. The broader class of alkylresorcinols exhibits a range of interesting biological activities, suggesting that this compound may also possess therapeutic potential. Further research is warranted to fully characterize this compound and explore its pharmacological properties. This guide provides a foundational understanding for researchers and drug development professionals interested in pursuing the synthesis and evaluation of this and other novel alkylresorcinol derivatives.

Spectroscopic Analysis of 2-Pentylbenzene-1,3-diol: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Pentylbenzene-1,3-diol. Due to the limited availability of experimental data for this specific isomer, this document presents predicted spectroscopic data alongside a detailed analysis of the experimentally determined spectroscopic data for the closely related and well-documented isomer, 5-Pentylbenzene-1,3-diol (olivetol). This comparative approach offers valuable insights for the identification and differentiation of these resorcinol derivatives. The guide includes detailed methodologies for the key spectroscopic techniques and a visual representation of the experimental workflow.

Introduction

This compound is a resorcinol derivative with a pentyl group at the 2-position of the benzene ring. Resorcinols are a class of phenolic compounds with a wide range of applications in chemical synthesis and biological studies. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of such molecules. This guide addresses the spectroscopic profile of this compound, providing predicted data in the absence of published experimental spectra. For comparative purposes, the well-established spectroscopic data of its isomer, 5-Pentylbenzene-1,3-diol (olivetol), is also presented in detail.

Predicted Spectroscopic Data of this compound

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (2H) | 6.8 - 7.2 | m | 2H |

| Ar-H (1H) | 6.5 - 6.7 | t | 1H |

| Ar-OH (2H) | 4.5 - 5.5 | br s | 2H |

| Ar-CH₂- (2H) | 2.5 - 2.8 | t | 2H |

| -CH₂- (2H) | 1.5 - 1.7 | m | 2H |

| -CH₂- (2H) | 1.2 - 1.4 | m | 2H |

| -CH₃ (3H) | 0.8 - 1.0 | t | 3H |

Predicted in CDCl₃. Chemical shifts are approximate and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Ar-C-OH (2C) | 155 - 158 |

| Ar-C-Pentyl (1C) | 120 - 123 |

| Ar-CH (2C) | 108 - 112 |

| Ar-CH (1C) | 103 - 106 |

| Ar-CH₂- | 30 - 33 |

| -CH₂- | 31 - 34 |

| -CH₂- | 22 - 25 |

| -CH₂- | 22 - 25 |

| -CH₃ | 13 - 15 |

Predicted in CDCl₃. Chemical shifts are approximate and may vary based on solvent and experimental conditions.

Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl groups.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the pentyl group's alkyl chain.

-

~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1150-1250 cm⁻¹: C-O stretching vibration of the phenol.

Predicted Mass Spectrometry (MS)

For the mass spectrum of this compound, the following is expected:

-

Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound (C₁₁H₁₆O₂).

-

Major Fragmentation Patterns: Fragmentation is likely to occur via cleavage of the pentyl chain. Common fragments would include the loss of alkyl radicals, leading to peaks at m/z = 123 (loss of C₄H₉) and other fragments characteristic of alkylbenzene derivatives.

Experimental Spectroscopic Data of 5-Pentylbenzene-1,3-diol (Olivetol)

For comparative analysis, the experimental spectroscopic data for the isomer 5-Pentylbenzene-1,3-diol (olivetol) is provided below.[1][2][3]

¹H NMR Data of Olivetol

Table 3: Experimental ¹H NMR Data for 5-Pentylbenzene-1,3-diol (Olivetol)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 6.25 | s | 2H |

| Ar-H | 6.18 | s | 1H |

| Ar-OH | ~5.0 (variable) | br s | 2H |

| Ar-CH₂- | 2.36 | t | 2H |

| -CH₂- | 1.46 | m | 2H |

| -(CH₂)₂- | 1.25 | m | 4H |

| -CH₃ | 0.83 | t | 3H |

Data obtained in CDCl₃.[4]

¹³C NMR Data of Olivetol

Table 4: Experimental ¹³C NMR Data for 5-Pentylbenzene-1,3-diol (Olivetol)

| Carbon | Chemical Shift (ppm) |

| Ar-C-OH | 156.8 |

| Ar-C-Pentyl | 146.1 |

| Ar-CH | 108.3 |

| Ar-CH | 100.1 |

| Ar-CH₂- | 36.1 |

| -CH₂- | 31.6 |

| -CH₂- | 30.8 |

| -CH₂- | 22.6 |

| -CH₃ | 14.1 |

Data obtained in CDCl₃.[1]

Infrared (IR) Spectroscopy of Olivetol

Table 5: Key IR Absorption Bands for 5-Pentylbenzene-1,3-diol (Olivetol)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (phenolic) |

| 2955, 2927, 2857 | Strong | C-H Stretch (aliphatic) |

| 1620, 1595 | Strong | C=C Stretch (aromatic) |

| 1470, 1440 | Medium | C-H Bend (aliphatic) |

| 1150 | Strong | C-O Stretch (phenol) |

| 835 | Strong | Ar-H Bend (out-of-plane) |

Data corresponds to analysis of a neat sample.

Mass Spectrometry (MS) of Olivetol

Table 6: Key Mass Spectrometry Data for 5-Pentylbenzene-1,3-diol (Olivetol)

| m/z | Relative Intensity | Assignment |

| 180 | 45% | [M]⁺ |

| 124 | 100% | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 123 | 40% | [M - C₄H₉]⁺ |

Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[7] For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl). A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[8]

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization (EI-MS), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[9] The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[10]

Experimental Workflow

Caption: General workflow for spectroscopic analysis of organic compounds.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound through predicted data and a comparative analysis with its experimentally characterized isomer, 5-Pentylbenzene-1,3-diol. The provided data tables, experimental protocols, and workflow diagram serve as a valuable resource for researchers in the fields of chemical synthesis, natural product chemistry, and drug development for the identification and characterization of this and related compounds. The clear differences in the predicted and experimental NMR and MS fragmentation patterns should allow for the unambiguous differentiation of these two isomers.

References

- 1. Olivetol | C11H16O2 | CID 10377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Olivetol - Wikipedia [en.wikipedia.org]

- 4. Olivetol(500-66-3) 1H NMR [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. amherst.edu [amherst.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Biological Profile of 2-Pentylbenzene-1,3-diol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylbenzene-1,3-diol, a member of the resorcinol family of phenolic lipids, and its derivatives are emerging as compounds of significant interest in biomedical research. Structurally related to well-known bioactive molecules such as cannabidiol (CBD), these compounds exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Their potential modulation of key signaling pathways, suggested by studies on analogous structures, positions them as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives, detailing available quantitative data, experimental methodologies, and putative signaling mechanisms.

Introduction

Phenolic lipids are a diverse class of natural and synthetic compounds characterized by a hydrophilic phenolic head and a hydrophobic alkyl chain. This amphiphilic nature allows them to interact with and insert into biological membranes, influencing cellular function. This compound, also known as olivetol, is a foundational structure for many bioactive compounds, most notably the cannabinoids found in Cannabis sativa. The exploration of its derivatives, including those with varying alkyl chain lengths and substitutions on the resorcinol ring, has revealed a spectrum of biological effects. This guide aims to consolidate the existing knowledge on these compounds to facilitate further research and development.

Quantitative Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound and its close structural analogs. It is important to note that specific data for this compound is limited in the current literature; therefore, data from closely related compounds, such as cannabidiol (CBD) and other alkylresorcinols, are included for comparative purposes.

Table 1: Antioxidant Activity

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Cannabidiol (CBD) | DPPH | 506.10 | Trolox | 54.61 |

| CBD Derivative 6 | DPPH | 92.68 | Trolox | 54.61 |

| CBD Derivative 7 | DPPH | 53.51 | Trolox | 54.61 |

| CBD Derivative 8 | DPPH | 68.48 | Trolox | 54.61 |

Data for CBD and its derivatives are included due to structural similarity to this compound.

Table 2: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) |

| Cannabidiol (CBD) | Staphylococcus aureus (MRSA) | 1-4 |

| Cannabidiol (CBD) | Streptococcus pneumoniae (MDR) | 1-4 |

| Cannabidiol (CBD) | Enterococcus faecalis | 1-4 |

| Cannabidiol (CBD) | Clostridioides difficile | 1-4 |

| Cannabidiol (CBD) | Cutibacterium acnes | 1-4 |

| Cannabidiolic Acid (CBDA) | Gram-positive pathogens | 2-4 |

MIC: Minimum Inhibitory Concentration. Data for CBD and CBDA are presented as they are structurally related to the core topic.

Table 3: Cytotoxic Activity

| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (h) |

| Isolated CBD | SH-SY5Y (neuronal) | MTS | 40 | Not Specified |

| Phenolic Extract of VCO | HepG2 (hepatocarcinoma) | Not Specified | > 500 µg/mL | Not Specified |

VCO: Virgin Coconut Oil. Data is presented to provide context for the cytotoxicity of related phenolic compounds.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activity of phenolic lipids like this compound and its derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging capacity of a compound.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.24 mg/mL, resulting in an initial absorbance of approximately 1.1.

-

Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol or ethanol) to create a stock solution, from which serial dilutions are made.

-

Reaction Mixture: In a 96-well microplate, 20 µL of the test compound solution (or standard) is mixed with 200 µL of the DPPH working solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity: MTT Assay

This colorimetric assay is used to assess cell viability.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 104 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 1.5 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that causes 50% inhibition of cell growth) is calculated.

CB1 Receptor Binding Assay

This assay measures the ability of a compound to bind to the cannabinoid receptor 1 (CB1).

-

Membrane Preparation: Membranes from cells expressing the CB1 receptor are prepared and stored at -80°C.

-

Assay Buffer: A suitable assay buffer is prepared and pre-warmed.

-

Compound and Radioligand Preparation: The test compound is diluted to various concentrations. A radiolabeled CB1 receptor agonist (e.g., [3H]-CP55,940) is also prepared.

-

Binding Reaction: In a 96-well plate, the cell membranes, radioligand, and test compound are incubated together.

-

Filtration: The reaction mixture is filtered through a glass fiber filter to separate the bound and free radioligand. The filter is then washed to remove any unbound radioactivity.

-

Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The affinity of the test compound (Ki) is determined from competition binding curves.

MAPK Phosphorylation Western Blot Assay

This protocol is used to detect the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

-

Cell Lysis: Cells are treated with the test compound for a specified time, then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of a MAPK (e.g., anti-phospho-ERK1/2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized on X-ray film or with a digital imager.

-

Normalization: The membrane is often stripped and re-probed with an antibody for the total form of the MAPK to normalize for protein loading.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are scarce, research on its close structural analogs, cannabidiol (CBD) and stemphol, provides significant insights into its potential mechanisms of action.

Cannabinoid Receptor Modulation

In silico studies on derivatives of stemphol (2-butyl-5-pentylbenzene-1,3-diol) suggest that these molecules can interact with the cannabinoid 1 (CB1) receptor. This interaction is a key mechanism for many cannabinoids and can lead to the modulation of downstream signaling cascades.

Caption: Putative signaling pathway of this compound derivatives.

Adenylate Cyclase and MAP Kinase Pathways

Bioactivity predictions for stemphol analogues indicate a potential for adenylate cyclase inhibition and/or MAP kinase stimulation. The inhibition of adenylate cyclase would lead to decreased intracellular levels of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. Conversely, the stimulation of the MAP kinase pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is often associated with the regulation of cell proliferation, differentiation, and survival.

Experimental Workflow for Pathway Analysis

The investigation of these signaling pathways typically follows a structured experimental workflow.

Caption: Experimental workflow for elucidating signaling pathways.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. While current research provides a foundational understanding of their potential, further studies are imperative. Future investigations should focus on:

-

Synthesis and Screening: A systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships.

-

Quantitative Analysis: Rigorous quantitative assessment of the antioxidant, antimicrobial, and cytotoxic activities of this compound itself.

-

Mechanism of Action: Detailed elucidation of the specific molecular targets and signaling pathways modulated by these compounds, moving beyond inferences from analogous structures.

-

In Vivo Studies: Evaluation of the efficacy and safety of lead compounds in preclinical animal models.

The information compiled in this guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this intriguing family of phenolic lipids.

The Enigmatic Mechanism of 2-Pentylbenzene-1,3-diol: An In-Depth Technical Guide

Abstract

2-Pentylbenzene-1,3-diol, a resorcinol derivative, is a compound of growing interest within the scientific community. While direct experimental data on its biological mechanism of action remains to be fully elucidated, its structural similarity to other well-characterized alkylresorcinols, notably Olivetol (5-pentylbenzene-1,3-diol), provides a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the current understanding of the likely mechanism of action of this compound, drawing parallels from its closest structural analogs. It is hypothesized that this compound primarily interacts with the endocannabinoid system, acting as a modulator of cannabinoid receptors CB1 and CB2. This document provides a comprehensive overview of the putative signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols relevant to the study of this class of molecules.

Introduction

Alkylresorcinols are a class of phenolic lipids found in various natural sources and are characterized by a dihydroxybenzene ring with an alkyl side chain. This compound, with a pentyl group at the 2-position of the resorcinol ring, is a subject of scientific inquiry due to its potential biological activities. The lack of direct research on this specific compound necessitates a detailed examination of its structural analogs to infer its mechanism of action. Olivetol, the 5-pentyl isomer, is a biosynthetic precursor to tetrahydrocannabinol (THC) in Cannabis sativa and has been shown to interact with cannabinoid receptors.[1] This guide will, therefore, leverage the existing knowledge on Olivetol and its derivatives to build a comprehensive profile for this compound.

Proposed Mechanism of Action: Modulation of Cannabinoid Receptors

The primary hypothesized mechanism of action for this compound is its interaction with the cannabinoid receptors CB1 and CB2. These G protein-coupled receptors (GPCRs) are central components of the endocannabinoid system, which plays a crucial role in regulating a multitude of physiological processes.

It is proposed that this compound acts as a competitive inhibitor at CB1 and CB2 receptors.[1][2] Due to its structural resemblance to endocannabinoids and phytocannabinoids, it is believed to bind to the orthosteric site of these receptors. This binding is thought to be more tenacious than that of endogenous or exogenous agonists like THC, without initiating the conformational change required for receptor activation.[1][2] This competitive antagonism would, in effect, reduce the psychotropic and other effects mediated by CB1 and CB2 receptor activation.

Furthermore, synthetic derivatives of the closely related Olivetol have demonstrated nuanced interactions with cannabinoid receptors, acting as partial agonists at CB1 receptors and as neutral antagonists at CB2 receptors.[3] This suggests that subtle structural modifications on the pentylbenzene-1,3-diol scaffold can significantly alter the functional outcome of receptor binding.

Signaling Pathways

The interaction of ligands with CB1 and CB2 receptors triggers a cascade of intracellular signaling events. As a putative modulator of these receptors, this compound would influence these pathways. The canonical signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins.[1][2][4]

Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] The Gβγ subunit can modulate ion channels, leading to the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3] This results in neuronal hyperpolarization and reduced neurotransmitter release.

Additionally, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in regulating gene expression and cell proliferation and survival.[1]

Diagram of the Hypothesized Cannabinoid Receptor Signaling Pathway

Caption: Hypothesized signaling of this compound at cannabinoid receptors.

Quantitative Data from Analogous Compounds

Direct quantitative data for this compound is not available. However, studies on synthetic derivatives of Olivetol provide valuable insights into the potential binding affinities and functional potencies.

| Compound | Receptor | Assay Type | Value (nM) | Efficacy | Reference |

| CB-25 (Olivetol derivative) | human CB1 | cAMP formation | EC50 = 1600 | Partial Agonist (68% inhibition) | [5] |

| mouse CB1 | GTP-γ-S binding | EC50 = 100 | Partial Agonist | [5] | |

| human CB2 | cAMP formation | - | Neutral Antagonist | [3] | |

| CB-52 (Olivetol derivative) | human CB1 | cAMP formation | EC50 = 2600 | Partial Agonist (62% inhibition) | [5] |

| human CB2 | cAMP formation | - | Neutral Antagonist | [3] |

Note: This table summarizes data for synthetic derivatives of Olivetol, not this compound itself.

Experimental Protocols

To investigate the mechanism of action of this compound, several key experiments would be necessary. The following are detailed methodologies for assays commonly used to characterize cannabinoid receptor ligands.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the CB1 or CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (this compound).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Washing buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid ligand).

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold washing buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Accumulation Assay

This assay determines the functional activity of a test compound by measuring its effect on adenylyl cyclase activity, a downstream effector of CB1/CB2 receptor signaling.

Materials:

-

Cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compound at various concentrations for a specified period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

-

To assess agonist activity, measure the inhibition of forskolin-stimulated cAMP accumulation.

-

To assess inverse agonist activity, measure the reduction of basal cAMP levels in the absence of an agonist.

-

To assess antagonist activity, measure the ability of the test compound to block the inhibitory effect of a known CB1/CB2 agonist on forskolin-stimulated cAMP levels.

-

Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong theoretical framework can be constructed based on its structural similarity to Olivetol. The most probable mechanism involves the modulation of cannabinoid receptors CB1 and CB2, likely as a competitive antagonist or a partial agonist/antagonist. This guide provides the foundational knowledge, including putative signaling pathways, relevant quantitative data from analogs, and detailed experimental protocols, to facilitate further research into the precise biological role of this intriguing compound. Future studies employing the described methodologies are crucial to definitively characterize the pharmacology of this compound and unlock its potential therapeutic applications.

References

- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Pentylbenzene-1,3-diol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the interactions of 2-Pentylbenzene-1,3-diol and related resorcinolic lipids with biological targets. Resorcinolic lipids, a class of phenolic lipids, have garnered interest for their potential therapeutic applications, including their interactions with the endocannabinoid system. This document outlines the standard in silico techniques, presents relevant quantitative data for analogous compounds, and details experimental protocols to facilitate further research and drug discovery efforts.

Introduction to this compound and In Silico Modeling

This compound, also known as Olivetol, is a resorcinolic lipid that forms the structural core of many natural and synthetic cannabinoids.[1][2] Understanding the molecular interactions of this compound is crucial for the development of novel therapeutics. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful approach to investigate these interactions at an atomic level. These computational methods can predict binding affinities, elucidate binding modes, and characterize the dynamic behavior of ligand-receptor complexes, thereby guiding lead optimization and rational drug design.

Given the structural similarity of this compound to the core of various cannabinoid ligands, the cannabinoid receptor 1 (CB1) is a primary target of interest. The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is involved in a multitude of physiological processes.[3][4] This guide will focus on the in silico modeling of this compound and its analogs with the CB1 receptor.

Data Presentation: Binding Affinities of Resorcinol Derivatives

Quantitative data on the binding affinity of ligands to their biological targets is essential for structure-activity relationship (SAR) studies and for validating in silico models. The following table summarizes experimentally determined binding affinities (Ki) for a selection of synthetic olivetol and resorcinol derivatives at the human CB1 receptor. This data provides a valuable reference for researchers working on similar compounds.

| Compound | Structure | Receptor | Ki (nM) | Reference |

| CB-25 | Olivetol derivative | Human CB1 | 1600 | [5] |

| CB-52 | Resorcinol derivative | Human CB1 | 2600 | [5] |

| Resorcinol-sn-glycerol derivative 39 | Human CB1 | Nanomolar range | [6] | |

| Resorcinol-sn-glycerol derivative 41 | Human CB1 | Nanomolar range | [6] |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for performing molecular docking and molecular dynamics simulations to study the interaction of this compound with the CB1 receptor.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking this compound into the CB1 receptor using AutoDock Vina.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the human CB1 receptor from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges to the receptor atoms using AutoDockTools.

-

Define the grid box, which specifies the search space for the docking simulation, to encompass the orthosteric binding site of the CB1 receptor.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder such as Avogadro or ChemDraw.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds of the ligand using AutoDockTools.

-

-

Docking Simulation:

-

Run AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box parameters, as input.

-

The software will generate a set of binding poses for the ligand ranked by their predicted binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses of this compound within the CB1 binding site using molecular visualization software like PyMOL or VMD.

-

Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a system over time, allowing for the assessment of the stability of the ligand-receptor complex and the characterization of conformational changes. This protocol describes a typical workflow for an MD simulation of the this compound-CB1 complex embedded in a lipid bilayer using GROMACS.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the this compound-CB1 complex from the molecular docking study.

-

Embed the complex into a pre-equilibrated lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI.[7]

-

Solvate the system with water molecules and add ions to neutralize the system and achieve a physiological concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

-

-

Equilibration:

-

Conduct a two-phase equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent and lipids to equilibrate around them.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature. The position restraints on the protein and ligand are gradually released.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to capture the relevant biological motions.

-

-

Analysis of Trajectories:

-

Analyze the MD trajectory to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the stability of key interactions.

-

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to estimate the binding affinity.

-

-

Visualization of Key Processes

Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

In Silico Modeling Workflow

Caption: Workflow for in silico modeling of ligand-receptor interactions.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Caption: Simplified CB1 receptor signaling cascade.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound and related resorcinolic lipids. By leveraging molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular mechanisms underlying the biological activities of these compounds. The detailed protocols and reference data presented herein are intended to serve as a practical resource for scientists and professionals in the field of drug discovery and development, facilitating the rational design of novel therapeutics targeting the endocannabinoid system and other relevant biological pathways.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resorcinol-sn-glycerol derivatives: novel 2-arachidonoylglycerol mimetics endowed with high affinity and selectivity for cannabinoid type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Navigating the Toxicological Landscape of 2-Pentylbenzene-1,3-diol: A Technical Overview

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological and safety data available for 2-Pentylbenzene-1,3-diol, also known as 5-pentylresorcinol or divarinol. It is important to note that while this document consolidates the existing knowledge, there is a significant lack of direct experimental toxicological studies on this specific compound. The majority of the information presented herein is derived from in silico predictive studies on analogous compounds and safety data sheets (SDS) for structurally similar chemicals.

Executive Summary

General Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds such as pentylbenzene and olivetol (5-pentylresorcinol) can provide general guidance.

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4][5][6][7]

-

Store in a tightly closed container.[5]

-

Incompatible with strong oxidizing agents.[4]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[4]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4]

-

Inhalation: Remove to fresh air.[4]

-

Ingestion: Do NOT induce vomiting.[4]

In Silico Toxicological Predictions

A key source of information regarding the potential toxicity of compounds structurally similar to this compound comes from an in silico study on 28 analogues of 2-methyl-5-pentylbenzene-1,3-diol (stemphol).[1][2][3] This computational approach provides valuable predictive insights in the absence of experimental data.

The study utilized a battery of software and web servers to predict the pharmacokinetic and toxicological properties of these analogues.

Predicted Toxicological Endpoints of Stemphol Analogues

| Toxicological Endpoint | Prediction Software/Server | Results for Stemphol Analogues |

| Hepatotoxicity | DEREK 2.1 | 16 out of 28 analogues showed no warnings.[1][2][3] |

| Mutagenicity | DEREK 2.1 | 16 out of 28 analogues showed no warnings.[1][2][3] |

| Nephrotoxicity | DEREK 2.1 | 16 out of 28 analogues showed no warnings.[1][2][3] |

| Carcinogenicity (mammals) | DEREK 2.1 | 16 out of 28 analogues showed no warnings.[1][2][3] |

It is crucial to emphasize that these are computational predictions for related molecules and have not been experimentally validated for this compound itself.

Experimental Protocols: A Data Gap

A thorough search of the scientific literature did not yield any specific experimental protocols for toxicological studies on this compound. This represents a significant data gap that would need to be addressed through future in vitro and in vivo studies to definitively establish its safety profile.

Visualizing the In Silico Workflow

The following diagram illustrates the computational workflow employed in the toxicological prediction of the stemphol analogues, which serves as a model for how the safety of this compound could be initially assessed.

Caption: Workflow of the in silico toxicological and pharmacological prediction for stemphol analogues.

Conclusion and Future Directions

The current understanding of the toxicological profile of this compound is limited and largely inferential. While in silico data from closely related compounds are encouraging, they are not a substitute for empirical testing. To adequately characterize the safety of this compound for any potential application, a comprehensive toxicological evaluation according to established regulatory guidelines is imperative. This would include, but not be limited to, studies on acute toxicity, genotoxicity (e.g., Ames test), and repeated dose toxicity. Such data are critical for informed risk assessment and to ensure the safety of researchers and potential end-users.

References

A Technical Guide to the Solubility of 2-Pentylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the solubility of 2-Pentylbenzene-1,3-diol. Due to the absence of specific experimental solubility data for this compound in publicly available literature, this guide offers a detailed predictive analysis based on the physicochemical properties of analogous compounds. Furthermore, it presents a standardized experimental protocol for researchers to determine the precise solubility of this compound in various solvents. This guide is intended to be a valuable resource for professionals in research and drug development who are working with this compound.

Introduction

This compound, a derivative of resorcinol, is a compound of interest in various fields of chemical research and development. Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and application. This guide addresses the current information gap regarding the solubility of this compound by providing a predictive overview and a practical experimental framework.

Physicochemical Properties

To predict the solubility of this compound, it is essential to first understand its physicochemical properties and those of its structural relatives. The presence of two hydroxyl groups on the benzene ring suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the nonpolar pentyl group will contribute to its solubility in nonpolar organic solvents.

| Property | This compound | Resorcinol (1,3-Benzenediol) | Pentylbenzene |

| Molecular Formula | C₁₁H₁₆O₂ | C₆H₆O₂ | C₁₁H₁₆ |

| Molecular Weight | 180.24 g/mol | 110.11 g/mol | 148.25 g/mol |

| Appearance | Predicted: Solid | White crystalline solid | Colorless liquid |

| Boiling Point | Not available | 277 °C | 205 °C |

| Melting Point | Not available | 110-113 °C | -75 °C |

| LogP (Predicted) | ~3.4 | 0.8 | ~4.9 |

| General Polarity | Moderately Polar | Polar | Nonpolar |

Predicted Solubility Profile

Based on the "like dissolves like" principle and the properties of analogous compounds, the following table provides a predicted qualitative solubility profile for this compound. The presence of both polar hydroxyl groups and a nonpolar pentyl chain suggests a degree of solubility in a range of solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble | The two hydroxyl groups can form hydrogen bonds with water, but the long pentyl chain is hydrophobic, limiting solubility. |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the diol. The alkyl chain of methanol is short, making it a good solvent for moderately polar compounds. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for phenolic compounds. |

| Acetone | Polar Aprotic | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl groups of the diol. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Offers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics. |

| Dichloromethane | Nonpolar | Moderately Soluble | The pentyl group will interact favorably with this nonpolar solvent. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic ring of toluene can interact with the benzene ring of the diol, but the overall polarity mismatch with the hydroxyl groups will limit solubility. |

| Hexane | Nonpolar | Sparingly Soluble / Insoluble | The high nonpolarity of hexane makes it a poor solvent for the polar diol portion of the molecule. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended for phenolic compounds. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Navigating the Thermal Landscape of 2-Pentylbenzene-1,3-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermal stability and degradation profile of 2-Pentylbenzene-1,3-diol, a resorcinolic lipid of interest in various research and development sectors. Due to the limited direct experimental data on this specific molecule, this paper provides a comprehensive overview based on established knowledge of structurally similar compounds, namely resorcinol derivatives and other long-chain alkylphenols. The information presented herein serves as a foundational resource for predicting its behavior under thermal stress, designing stable formulations, and understanding potential degradation pathways.

Predicted Thermal Properties of this compound

Based on the analysis of analogous compounds, the thermal behavior of this compound can be inferred. The presence of the resorcinol moiety suggests a degree of thermal stability, while the pentyl side chain may influence its decomposition profile.

Table 1: Predicted Thermal Properties of this compound in an Inert Atmosphere

| Property | Predicted Value/Range | Notes |

| Onset of Decomposition (Tonset) | 250 - 350 °C | The major thermal degradation of resorcinol-based polyesters is observed above 300 °C.[1] The alkyl chain may slightly lower the onset temperature compared to unsubstituted resorcinol. |

| Peak Decomposition Temperature (Tpeak) | 300 - 400 °C | This represents the temperature of maximum rate of weight loss. |

| Residue at 600 °C | 10 - 30% | Phenolic structures can form char upon decomposition, leading to a significant residue. Resorcinol-furfural resins have shown high residual mass (65.25%) after pyrolysis in a N2 atmosphere.[2] |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, peak decomposition temperature, and residual mass. The first derivative of the TGA curve (DTG curve) can be used to identify individual decomposition steps more clearly.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition, curing) events. For some phenolic resins, the curing temperature is around 149 °C.[2]

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Thermogravimetric Analysis (TGA)

Caption: Workflow for Thermogravimetric Analysis (TGA).

Hypothetical Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through a series of complex reactions involving the cleavage of the pentyl chain and subsequent reactions of the resorcinol ring.

Caption: Hypothetical Thermal Degradation Pathway.

Comparative Data from Structurally Similar Compounds

To provide context for the expected thermal behavior of this compound, the following table summarizes data from related phenolic compounds.

Table 2: Thermal Properties of Selected Resorcinol Derivatives and Alkylphenols

| Compound/Material | Analysis Method | Key Findings | Reference |

| Resorcinol-based Polyesters | TGA/DTA | Major thermal degradation observed above 300 °C. | [1] |

| Resorcinol-Furfural Resin | TGA/DSC | Curing temperature around 149 °C; high residual mass (65.25%) after pyrolysis in N2. | [2] |

| Various Polyphenols | TGA/DSC | Compounds are thermally stable until melting, after which they rapidly decompose. | [3] |

| Phenol-Formaldehyde (PF) Resin | DSC | Curing process can be analyzed to determine kinetic parameters. | [4] |

Conclusion